N-[(2,5-dimethoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Description
This compound features a thiazole-carboxamide core linked to a 1,2,3-triazole moiety substituted with a 4-methoxyphenyl group. The thiazole ring is further substituted with a 4-methyl group and a carboxamide side chain bearing a 2,5-dimethoxyphenylmethyl substituent. Its synthesis likely follows established protocols for thiazole carboxamides, involving coupling reactions between carboxylate intermediates and amines under classic coupling reagents (e.g., EDCI or HOBt) .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-14-22(23(30)25-13-16-12-19(32-4)10-11-20(16)33-5)34-24(26-14)21-15(2)29(28-27-21)17-6-8-18(31-3)9-7-17/h6-12H,13H2,1-5H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGPPXLKIVGHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,5-dimethoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of triazole derivatives, which are noted for their diverse pharmacological profiles including anticancer, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazole Ring : A five-membered ring containing three nitrogen atoms that is crucial for its biological activity.
- Thiazole Moiety : Another five-membered ring that contributes to the compound's interaction with biological targets.
- Methoxyphenyl Substituents : These groups enhance the lipophilicity and potentially the bioavailability of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Antifungal and Antibacterial Properties
Triazoles are also recognized for their antifungal properties. The compound's structural features suggest it may inhibit fungal growth by targeting ergosterol biosynthesis, a critical component of fungal cell membranes. Studies have demonstrated that related triazoles exhibit minimum inhibitory concentrations (MIC) in the range of 0.125–8 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
One notable case study involved a derivative of this compound that was tested for its anticancer efficacy. The study reported significant apoptosis in cancer cells treated with the compound at varying concentrations. The results indicated a dose-dependent response with enhanced efficacy at higher concentrations.
Example Case Study Details
Study Title : Efficacy of Triazole Derivatives in Cancer Treatment
Methodology : In vitro assays on various cancer cell lines (MCF7, A549)
Findings :
- Induced apoptosis was observed in more than 70% of treated cells at IC50 concentrations.
- Notable downregulation of anti-apoptotic proteins was recorded.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components. Modifications to either the thiazole or triazole rings can significantly alter its pharmacological profile.
Key Findings from SAR Studies
| Modification | Effect on Activity |
|---|---|
| Substitution on Triazole Ring | Increased anticancer potency |
| Alteration of Methoxy Groups | Enhanced solubility |
| Variations in Thiazole Structure | Improved selectivity |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole moieties. The compound under discussion has shown promising cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated inhibitory activities with IC50 values below 100 μM against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . The incorporation of the triazole ring enhances the interaction with biological targets, potentially leading to improved anticancer efficacy.
2. Neuropharmacological Effects
Analogous compounds have been investigated for their effects on serotonin receptors, particularly the 5-HT2A receptor. Compounds with similar structures have been shown to act as agonists at these receptors, which are implicated in mood regulation and psychotropic effects . The potential application of N-[(2,5-dimethoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide in treating mood disorders or as a psychedelic agent warrants further exploration.
Synthesis and Structural Analysis
The synthesis of this compound involves several chemical transformations that can be optimized for yield and purity. The structural complexity is attributed to the presence of multiple functional groups that can be tailored for specific biological activities. Techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the identity and purity of synthesized compounds .
Case Studies
Case Study 1: Anticancer Screening
A study explored the synthesis of various thiazole and triazole derivatives and their cytotoxicity against different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their anticancer properties. Specifically, compounds featuring a thiazole ring exhibited enhanced activity against breast and colon cancer cell lines .
Case Study 2: Neuropharmacological Assessment
In another investigation focusing on similar triazole compounds, researchers assessed their affinity for serotonin receptors in vivo. The findings revealed that certain derivatives not only bound effectively to the 5-HT2A receptor but also induced behavioral changes consistent with hallucinogenic activity in animal models . This suggests that this compound may possess similar properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Triazole Hybrids with Aryl Substituents
- Structure : 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole.
- Key Features : Chlorophenyl and fluorophenyl substituents; dihydropyrazole linker.
- Comparison : The target compound lacks halogen substituents but includes methoxy groups, which may reduce steric hindrance and improve metabolic stability.
- Structure : N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide.
- Key Features : Dual methoxyphenyl groups; thiadiazole core.
- Activity: Not explicitly reported, but thiadiazole derivatives are known for antitumor and antimicrobial properties.
Triazole-Thiazole Carboxamides with Anticancer Activity
- Structure: 2-(2-(4-methyl-2-phenylthiazole-5-carbonyl) hydrazono)-N′-phenylpropane hydrazonoyl chloride derivatives.
- Key Features: Hydrazonoyl chloride substituents; phenylthiazole core.
- Activity : IC50 values against HepG-2 (e.g., 1.61 µg/mL for compound 7b) .
- Structure: (E)-2-[1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol.
- Key Features : Fluorophenyl and Schiff base linkages.
- Activity : IC50 = 45.1 µM against A549 lung cancer cells .
- Comparison : The absence of a Schiff base in the target compound may reduce hydrolytic instability while retaining triazole-mediated interactions.
Antifungal Triazole-Benzofuran Hybrids
- Structure : N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide.
- Key Features : Chlorobenzyl and benzofuran groups.
- Activity : 12.57% growth inhibition of P. placenta at 1000 ppm .
- Comparison : The target compound’s thiazole-carboxamide core may offer broader spectrum activity compared to benzofuran-based hybrids.
Structural and Functional Analysis
Substituent Effects
- Methoxy Groups : The 2,5-dimethoxyphenyl and 4-methoxyphenyl groups in the target compound likely enhance solubility and π-π stacking compared to halogenated analogs (e.g., Compound A) .
- Triazole vs. Thiadiazole : The 1,2,3-triazole in the target compound provides robust hydrogen-bonding capabilities, whereas thiadiazoles (Compound B) may prioritize hydrophobic interactions .
Data Tables
Table 2: Substituent Impact on Activity
| Substituent Type | Effect on Activity | Example Compounds |
|---|---|---|
| Methoxy (electron-donating) | Enhanced solubility, moderate cytotoxicity | Target Compound, Compound B |
| Halogen (electron-withdrawing) | Increased antimicrobial potency, higher toxicity | Compound A, Compound E |
| Hydrazonoyl/Hydrazine | Improved DNA intercalation (anticancer) | Compound C, Compound D |
Q & A
Q. What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole and triazole rings. Key steps include:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, using 4-methoxyphenyl azide and a propargyl derivative under mild conditions .
- Thiazole Assembly : Cyclization of thiourea derivatives with α-haloketones, often in DMF or dioxane with bases like K₂CO₃ to promote nucleophilic substitution .
- Amide Coupling : Final assembly via carbodiimide-mediated coupling (e.g., EDCI) between the thiazole-5-carboxylic acid and the (2,5-dimethoxyphenyl)methylamine .
Optimization focuses on solvent selection (polar aprotic solvents for solubility), temperature control (room temperature for CuAAC, reflux for cyclization), and stoichiometric ratios (1.1–1.2 equivalents of reagents to minimize side products) .
Q. Which characterization techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and integration ratios, with methoxy groups (~δ 3.8 ppm) and aromatic protons providing diagnostic peaks .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₅H₂₅N₅O₄S requires m/z 503.1632) .
- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and triazole/triazolyl C=N vibrations (~1500 cm⁻¹) .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data?
Contradictions in bioactivity (e.g., varying IC₅₀ values across assays) may arise from differences in target binding conformations or assay conditions. Methodological approaches include:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases), identifying key residues (e.g., hinge-region hydrogen bonds with the triazole-thiazole scaffold) .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., varying methoxy positions) to isolate substituent effects. For example, 4-methoxyphenyl enhances solubility but may reduce membrane permeability .
- Free-Energy Perturbation (FEP) : Quantifies binding affinity differences caused by structural modifications, aiding in rational design .
Q. What strategies improve crystallization for X-ray diffraction studies of this compound?
Crystallization challenges (e.g., poor crystal growth due to flexible side chains) can be addressed by:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to modulate nucleation rates .
- Temperature Gradients : Slow cooling from 40°C to 4°C promotes ordered lattice formation .
- Software Tools : SHELXL refines anisotropic displacement parameters, while WinGX visualizes packing motifs to identify steric clashes . Example refinement metrics: R-factor < 0.05, wR₂ < 0.15 .
Q. How do electronic effects of substituents influence the compound’s reactivity in follow-up derivatizations?
The electron-donating methoxy groups (σₚ ~ -0.27) activate the phenyl rings for electrophilic substitutions but deactivate the triazole toward nucleophilic attacks. Experimental strategies:
- Electrophilic Acylation : Use Friedel-Crafts conditions (AlCl₃ catalyst) to functionalize the 2,5-dimethoxyphenyl ring .
- Nucleophilic Substitution : Replace the thiazole methyl group via SN2 reactions (e.g., with NaN₃ in DMF at 60°C) .
- Click Chemistry : Introduce bioorthogonal handles (e.g., alkynes) via CuAAC on the triazole .
Methodological Considerations for Data Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis yields?
- DoE Optimization : Apply a Taguchi design to test variables (e.g., catalyst loading, solvent volume) and identify critical factors (e.g., Cu(I) concentration in CuAAC) .
- In Situ Monitoring : Use ReactIR to track azide consumption during triazole formation, ensuring >90% conversion before proceeding .
- Purification Protocols : Standardize column chromatography (e.g., silica gel, 20% EtOAc/hexane) or recrystallization (ethanol/water) .
Structural and Functional Comparison with Analogues
| Feature | This Compound | Common Analogues | Impact on Properties |
|---|---|---|---|
| Triazole Substituent | 1-(4-methoxyphenyl) | 1-phenyl (inactive control) | Enhances π-π stacking with targets |
| Thiazole Methyl Group | 4-methyl | 4-H (unsubstituted) | Increases metabolic stability |
| Amide Linker | Carboxamide | Ester (e.g., ethyl) | Improves solubility in aqueous buffers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
